2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyrimidine
Overview
Description
“2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyrimidine” is a compound that contains a pyrimidine ring, which is an aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound also contains a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom .
Synthesis Analysis
The synthesis of pyrimidines, including “this compound”, involves numerous methods . A common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrimidine ring and a thiazole ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Scientific Research Applications
Non-Covalent Interactions in Synthesis
The synthesis and characterization of compounds involving non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and others, are crucial in developing novel materials with desired properties. For instance, investigations based on non-covalent interactions in thioureas have demonstrated the significance of these interactions in the stability and function of synthesized compounds (Yu Zhang et al., 2018).
Anticancer and Antimicrobial Activity
The development of compounds with anticancer and antimicrobial activities is a significant area of research. Thiazolo[5,4-d]pyrimidines and their derivatives have been explored for their biological activities, showing promising results against various cancer cell lines and microbial strains, indicating their potential as therapeutic agents (Baljinder Singh et al., 2013).
Radioprotective and Antitumor Activity
The synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives, including those with amino acids and imidazoles, have shown potential radioprotective and antitumor activities. This area of research is pivotal for developing protective agents against radiation-induced damage and for therapeutic applications in cancer treatment (S. Alqasoumi et al., 2009).
Antioxidant Activities
The antioxidant properties of novel synthesized compounds, such as thiazolo[3,2-a]pyrimidines, are explored for their potential use in preventing oxidative stress-related diseases. The effect of substituents on the aromatic ring of these compounds on their antioxidant activity has been a focus of research, indicating the possibility of tailoring molecular structures for enhanced activity (A. Khalilpour et al., 2019).
Structural Characterization and Self-Assembly
The study of the structural characterization and self-assembly of synthesized compounds in the crystalline phase provides insights into the formation of supramolecular architectures. Such studies are fundamental in understanding the properties of materials and designing compounds with specific functions, including antitumor activities (A. Agarkov et al., 2022).
Safety and Hazards
Future Directions
Thiazoles and pyrimidines, which are part of “2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyrimidine”, have been the focus of many research studies due to their wide range of pharmacological effects . Future research may focus on the development of new compounds with enhanced activities and minimum toxicity .
Properties
IUPAC Name |
4-(chloromethyl)-2-pyrimidin-2-yl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-4-6-5-13-8(12-6)7-10-2-1-3-11-7/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBLVIJYQKKYGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC(=CS2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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